molecular formula C9H10BrCl2N B14773136 1-(5-Bromo-2-chlorophenyl)cyclopropanamine hydrochloride

1-(5-Bromo-2-chlorophenyl)cyclopropanamine hydrochloride

Cat. No.: B14773136
M. Wt: 282.99 g/mol
InChI Key: DSSAJHRUHZEASO-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)cyclopropanamine hydrochloride is an organic compound with the molecular formula C9H9BrClN. It is a cyclopropane derivative featuring a bromine and chlorine-substituted phenyl ring.

Preparation Methods

The synthesis of 1-(5-Bromo-2-chlorophenyl)cyclopropanamine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(5-Bromo-2-chlorophenyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-chlorophenyl)cyclopropanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5-Bromo-2-chlorophenyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H10BrCl2N

Molecular Weight

282.99 g/mol

IUPAC Name

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrClN.ClH/c10-6-1-2-8(11)7(5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H

InChI Key

DSSAJHRUHZEASO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)Br)Cl)N.Cl

Origin of Product

United States

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